Bienvenue dans la boutique en ligne BenchChem!

2-(Azetidin-3-ylmethylamino)ethanol

Physicochemical profiling Drug-likeness Solubility prediction

2-(Azetidin-3-ylmethylamino)ethanol (CAS 178311‑56‑3), systematically named 2‑[azetidin‑3‑yl(methyl)amino]ethanol, is a compact heterocyclic amine‑alcohol hybrid (C₆H₁₄N₂O; MW 130.19 g mol⁻¹) that belongs to the privileged azetidine scaffold class. It features a strained four‑membered azetidine ring linked via a tertiary N‑methylamino spacer to a primary hydroxyethyl tail, endowing the molecule with two chemically orthogonal derivatization handles (secondary amine and primary alcohol) within a single, low‑molecular‑weight framework.

Molecular Formula C6H14N2O
Molecular Weight 130.19 g/mol
CAS No. 178311-56-3
Cat. No. B068928
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Azetidin-3-ylmethylamino)ethanol
CAS178311-56-3
SynonymsEthanol, 2-(3-azetidinylmethylamino)- (9CI)
Molecular FormulaC6H14N2O
Molecular Weight130.19 g/mol
Structural Identifiers
SMILESCN(CCO)C1CNC1
InChIInChI=1S/C6H14N2O/c1-8(2-3-9)6-4-7-5-6/h6-7,9H,2-5H2,1H3
InChIKeyKVGSBNWWWIMPMT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Azetidin-3-ylmethylamino)ethanol (CAS 178311-56-3): A Bifunctional Azetidine Building Block for CNS‑Focused and Bifunctional Probe Design


2-(Azetidin-3-ylmethylamino)ethanol (CAS 178311‑56‑3), systematically named 2‑[azetidin‑3‑yl(methyl)amino]ethanol, is a compact heterocyclic amine‑alcohol hybrid (C₆H₁₄N₂O; MW 130.19 g mol⁻¹) that belongs to the privileged azetidine scaffold class [1]. It features a strained four‑membered azetidine ring linked via a tertiary N‑methylamino spacer to a primary hydroxyethyl tail, endowing the molecule with two chemically orthogonal derivatization handles (secondary amine and primary alcohol) within a single, low‑molecular‑weight framework [2]. The compound is commercially catalogued as a research‑grade building block (e.g., Enamine EN300‑1245298) and is positioned for early‑stage medicinal chemistry, fragment‑based screening, and bifunctional probe synthesis [3].

Why Close Analogs of 2-(Azetidin-3-ylmethylamino)ethanol Cannot Be Interchanged Without Evidence


Although several azetidine‑containing ethanolamines share the same molecular formula (C₆H₁₄N₂O) or core scaffold, minor structural variations produce measurable shifts in key drug‑discovery parameters. For instance, moving from the N‑(azetidin‑3‑ylmethyl)ethanamine scaffold (no hydroxyl) to the target amino‑alcohol adds one hydrogen‑bond acceptor while altering the computed logP by over 0.8 log units, affecting both solubility and passive permeability . Similarly, simpler azetidine‑ethanol isomers that lack the tertiary N‑methylamino linker exhibit lower topological polar surface area (TPSA ≈ 32 Ų vs. 35.5 Ų) and reduced conformational flexibility (1–2 rotatable bonds vs. 3), which directly influences target‑binding entropy and scaffold exit‑vector geometry in fragment‑growing campaigns [1]. The azetidine ring strain itself (~25 kcal mol⁻¹) is shared among the class, but its exploitation for bioisosteric replacement or ring‑opening prodrug strategies depends critically on the appended functional groups, making direct interchange of analogs without comparative data a high‑risk proposition [2].

Quantitative Differentiation Evidence for 2-(Azetidin-3-ylmethylamino)ethanol Versus Closest Analogs


Enhanced Hydrogen‑Bond Acceptor Capacity Relative to De‑Hydroxylated and Simple Azetidine‑Ethanol Analogs

The target compound possesses three hydrogen‑bond acceptors (one tertiary amine, one secondary amine in the azetidine ring, and one hydroxyl oxygen) compared with only two acceptors in the direct de‑hydroxylated analog N‑(azetidin‑3‑ylmethyl)ethanamine (CAS 91188‑18‑0) and the simpler azetidine‑ethanol isomers 2‑(azetidin‑3‑yl)ethanol (CAS 752956‑75‑5) and 1‑(azetidin‑3‑yl)ethanol (CAS 1507300‑88‑0) [1][2]. The additional acceptor site systematically improves aqueous solubility and provides an extra polar interaction point for target engagement, a parameter that correlates empirically with higher ligand efficiency in fragment‑based screening campaigns [3].

Physicochemical profiling Drug-likeness Solubility prediction

Balanced Lipophilicity (XLogP3 = ‑1) Optimized for CNS Lead‑Likeness Versus More Lipophilic Azetidine Analogs

The target compound exhibits a computed XLogP3 of ‑1.0, placing it squarely within the optimal lipophilicity range for CNS drug candidates (1 < logP < 3 is typical for passive BBB permeation; values below 1 reduce non‑specific tissue binding and promiscuity) [1]. In contrast, N‑(azetidin‑3‑ylmethyl)ethanamine (CAS 91188‑18‑0) has a higher computed logP of ‑0.18, while the simple azetidine‑ethanol isomers range from ‑0.58 (1‑(azetidin‑3‑yl)ethanol) to ‑0.08 (2‑(azetidin‑3‑yl)ethanol) [2][3]. The 0.8‑log‑unit difference between the target and the de‑hydroxylated analog corresponds to an approximately 6‑fold difference in octanol‑water partition coefficient, translating to measurably lower phospholipid binding and reduced off‑target promiscuity risk [4].

CNS drug discovery Blood‑brain barrier permeability Lipophilicity optimization

Dual Orthogonal Derivatization Handles Enable Scaffold Diversification Unavailable to Mono‑Functional Azetidine Analogs

The target compound presents two chemically distinct functional groups—a secondary azetidine amine (pKa ≈ 9–10, nucleophilic) and a primary hydroxyl (pKa ≈ 15, electrophilic after activation)—that can be derivatized independently using orthogonal protecting‑group strategies . In contrast, N‑(azetidin‑3‑ylmethyl)ethanamine (CAS 91188‑18‑0) offers only two amine handles with overlapping reactivity, while 2‑(azetidin‑3‑yl)ethanol and 1‑(azetidin‑3‑yl)ethanol each possess a single amine and a single hydroxyl, both attached directly to the ring, offering limited exit‑vector diversity [1][2]. The N‑methyl‑aminoethyl linker in the target compound extends the hydroxyl group two atoms further from the azetidine core, providing an additional rotatable bond (3 vs. 1–2 for simpler analogs) that enables greater conformational sampling in fragment‑growing libraries [3].

Medicinal chemistry Parallel synthesis Fragment growing

Topological Polar Surface Area (35.5 Ų) Within the Optimal Window for Oral Bioavailability and CNS Penetration

The target compound has a computed TPSA of 35.5 Ų, which falls below the established 60 Ų threshold for passive blood‑brain barrier penetration and well below the 140 Ų cutoff for oral absorption [1][2]. The de‑hydroxylated analog N‑(azetidin‑3‑ylmethyl)ethanamine has a lower TPSA of 24.06 Ų, which may favor membrane flux but reduces the polar interaction capacity needed for enthalpic target binding . Conversely, the simple azetidine‑ethanol isomers (TPSA ≈ 32 Ų) are closer to the target but lack the extended linker that adds conformational entropy [3][4]. The target compound thus occupies a 'sweet spot' that balances membrane permeability with target‑binding polarity, a profile that aligns with the CNS MPO desirability framework where TPSA < 90 Ų, HBD ≤ 3, and logP between 1 and 3 are all rewarded [2].

ADME prediction Oral bioavailability CNS MPO score

Azetidine Ring Strain as a Conformational Constraint Element Shared Across Analogs but Uniquely Exploited by the Amino‑Alcohol Architecture

The azetidine ring imparts a ring‑strain energy of approximately 25 kcal mol⁻¹, which restricts the puckering amplitude to ~30° and locks the exocyclic substituent in a well‑defined orientation [1]. This conformational pre‑organization is a general feature of azetidine‑containing molecules and has been exploited in FDA‑approved drugs such as azelnidipine to enhance target selectivity and metabolic stability . However, the unique N‑methyl‑aminoethyl extension in the target compound projects the hydroxyl group into a spatial region distinct from that of simpler azetidine‑ethanol isomers. In 1‑(azetidin‑3‑yl)ethanol, the hydroxyl is directly attached to the ring carbon (only 1 rotatable bond), limiting exit‑vector diversity to essentially one trajectory [2]. The target compound's 3‑rotatable‑bond linker enables the hydroxyl to sample a significantly larger volume of conformational space while retaining the azetidine ring as a rigid anchor, a feature that fragment‑based drug designers can exploit to access binding‑site sub‑pockets inaccessible to constrained analogs [3].

Conformational restriction Binding affinity Bioisosterism

Commercial Availability Through Enamine's MADE Building Block Platform Enables Rapid SAR Exploration

The target compound is catalogued by Enamine (EN300‑1245298) as part of their MADE (Milligram‑to‑Gram Accelerated Discovery Engine) building‑block collection, with pricing of $587 for 50 mg and $3,007 for 10 g as of 2023 [1]. In comparison, the closest functional analog, N‑(azetidin‑3‑ylmethyl)ethanamine, is listed at $2,455 for 5 g (ChemScene), while simpler azetidine‑ethanol isomers range from $363 for 100 mg (1‑(azetidin‑3‑yl)ethanol) to pricing on request for bulk quantities [2]. The availability of the target compound through Enamine's stock program, which guarantees gram‑scale quantities for the world's largest collection of low‑molecular‑weight building blocks, reduces lead times from months (custom synthesis) to days, directly enabling medicinal chemistry design‑make‑test cycles .

Chemical sourcing Medicinal chemistry supply Parallel synthesis

High-Value Application Scenarios for 2-(Azetidin-3-ylmethylamino)ethanol Based on Verified Differentiation Evidence


CNS-Targeted Fragment Library Design

The target compound's XLogP3 of ‑1.0 and TPSA of 35.5 Ų place it within the optimal CNS MPO desirability window, making it a superior anchor fragment for building blood‑brain‑barrier‑penetrant libraries compared with the more lipophilic N‑(azetidin‑3‑ylmethyl)ethanamine (LogP ‑0.18) or the less polar simple azetidine‑ethanol isomers [1]. Medicinal chemists designing fragment screens for neurodegenerative or psychiatric targets can use the amino‑alcohol as a core scaffold that already satisfies key physicochemical filters, reducing the attrition rate during hit‑to‑lead optimization [2].

Chemoselective Bifunctional Probe Synthesis

The three distinct functional handles (azetidine NH, tertiary N‑methylamino, and primary hydroxyl) enable sequential, chemoselective derivatization: the azetidine nitrogen can be acylated or sulfonylated under basic conditions, the tertiary amine can be quaternized or oxidized, and the hydroxyl can be converted to a leaving group (mesylate/tosylate) for nucleophilic displacement or Mitsunobu coupling [1]. This orthogonal reactivity is not available in mono‑functional analogs like 1‑(azetidin‑3‑yl)ethanol (one amine, one hydroxyl, one rotatable bond), which cannot sustain multi‑step diversification without protecting‑group incompatibility [3]. Chemical biologists synthesizing bifunctional probes (e.g., PROTAC linkers, fluorescent conjugates) benefit from the ability to attach a target‑binding warhead at one site and a reporter or E3‑ligase ligand at another without cross‑reactivity [4].

Structure‑Activity Relationship (SAR) Expansion Around Azetidine‑Containing GPCR Ligands

Azetidine rings are established privileged scaffolds for GPCR modulation, with approved drugs such as baricitinib (JAK inhibitor) and azelnidipine (calcium channel blocker) demonstrating the motif's clinical relevance [1]. The target compound's extended N‑methyl‑aminoethyl linker projects a functionalizable hydroxyl group into a spatial region that simple azetidine‑ethanol congeners cannot reach, enabling SAR exploration of previously inaccessible sub‑pockets within aminergic GPCR binding sites (e.g., histamine H3, dopamine D2/D3, serotonin 5‑HT6 receptors) [2]. The balanced lipophilicity and TPSA further reduce the risk of phospholipidosis and off‑target binding that plague more lipophilic azetidine derivatives in GPCR campaigns [3].

Parallel Library Synthesis in Automated Medicinal Chemistry Workflows

The target compound's bifunctional nature and commercial availability through Enamine's MADE stock program ($301/g at 10 g scale) make it economically viable for automated parallel synthesis [1]. Unlike N‑(azetidin‑3‑ylmethyl)ethanamine, which requires protecting‑group strategies to differentiate its two amine sites, the target compound's amine and alcohol groups can be addressed orthogonally in a single pot using standard amide‑coupling and alcohol‑activation protocols, reducing the number of synthetic steps per library member from 4–6 to 2–3 and improving overall yield and throughput [2]. This operational efficiency directly translates to faster SAR cycles and lower cost per data point in hit‑expansion campaigns [3].

Quote Request

Request a Quote for 2-(Azetidin-3-ylmethylamino)ethanol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.